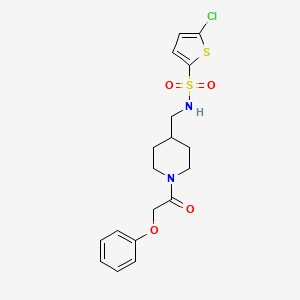
5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, similar to "5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide," often involves microwave-assisted synthesis or other nucleophilic aromatic substitution (S_NAr) reactions. For example, Williams et al. (2010) described the microwave-assisted synthesis of a related compound using cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, achieving a 94% yield, which suggests a potential pathway for synthesizing the target compound through similar strategies (Williams et al., 2010).
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Potential
N-Alkylated Arylsulfonamides for CNS Disorders : N-alkylation of arylsulfonamide derivatives has shown promise in the design of selective ligands for 5-HT7 receptors, with implications in treating complex diseases like depression and cognitive disorders. One study identified compounds with potent antidepressant-like and pro-cognitive properties, suggesting a pathway for developing new treatments for central nervous system (CNS) disorders (Canale et al., 2016).
Enhancing Nerve Growth Factor (NGF)-induced Neurite Outgrowth
Microwave-assisted Synthesis for NGF Potentiation : The microwave-assisted synthesis of sulfonamide derivatives, like B-355252, has been explored for enhancing NGF-induced neurite outgrowth. This approach not only simplifies the synthesis process but also opens new avenues for neuroregenerative therapies (Williams et al., 2010).
Antimicrobial and Antifungal Properties
Sulfonamide Derivatives for Antimicrobial Activity : Several studies have synthesized new sulfonamide derivatives to explore their antimicrobial and antifungal potentials. These compounds have shown varying degrees of efficacy against bacteria and fungi, indicating their potential as new antimicrobial agents (El‐Emary et al., 2002).
Ocular Applications
Carbonic Anhydrase Inhibitors for Glaucoma : Sulfonamide compounds have been developed as potent inhibitors of carbonic anhydrase, showing promise as topical ocular hypotensive agents in glaucoma models. These compounds offer a new class of treatment options for managing intraocular pressure (Prugh et al., 1991).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, the physiological environment in which the compound is present can significantly impact its stability and efficacy.
Eigenschaften
IUPAC Name |
5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c19-16-6-7-18(26-16)27(23,24)20-12-14-8-10-21(11-9-14)17(22)13-25-15-4-2-1-3-5-15/h1-7,14,20H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEAYRZCSKVEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

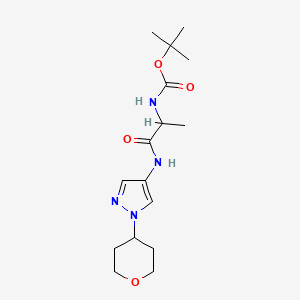
![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)
![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)
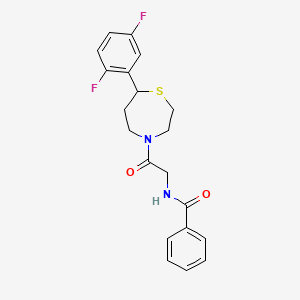

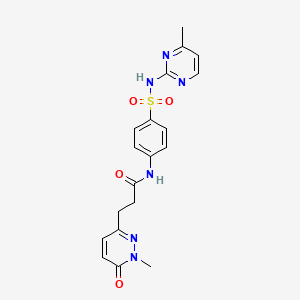
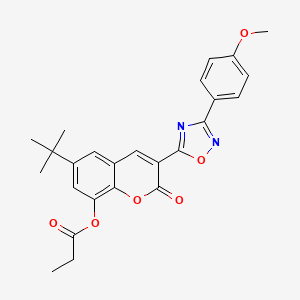
![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)
![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)
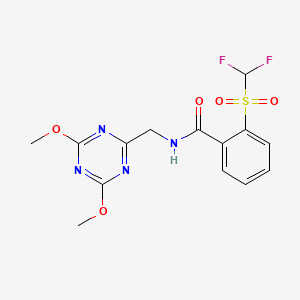
![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)